molecular formula C10H6BrI B1605566 1-Bromo-2-iodonaphthalene CAS No. 90948-03-1

1-Bromo-2-iodonaphthalene

Cat. No. B1605566
CAS RN: 90948-03-1
M. Wt: 332.96 g/mol
InChI Key: JUMJPYBBRSXJBU-UHFFFAOYSA-N
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Description

1-Bromo-2-iodonaphthalene (BI) is a synthetic organic compound with a chemical formula of C10H5BrI. It is a colorless solid that is insoluble in water and exhibits a melting point of 180-182°C. BI is primarily used in the synthesis of organic compounds and in scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

1-Bromo-2-iodonaphthalene has been utilized in various chemical syntheses and studies. For instance, Hellberg et al. (2003) demonstrated a method for the facile synthesis of 2,3-Diiodonaphthalene and 2-bromo-3-iodonaphthalene, highlighting its importance in synthetic chemistry (Hellberg, Allared, & Pelcman, 2003). Additionally, Barluenga et al. (2003) described a regioselective synthesis method for substituted naphthalenes, including 1-iodonaphthalene derivatives, using metal-free protocols, emphasizing the compound's versatility in organic synthesis (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

Electrochemical Studies

The electrochemical behavior of 1-bromo-2-iodonaphthalene has been studied, as demonstrated by Faux et al. (2007), who investigated the activation of 1-halonaphthalenes by electrogenerated [CoI-salen]−. This research provides insights into the electroanalytical aspects of halonaphthalenes, including 1-bromo-2-iodonaphthalene (Faux, Labbé, Buriez, & Nédélec, 2007).

Photophysical and Photochemical Studies

Photophysical and photochemical properties of 1-bromo-2-iodonaphthalene have been extensively studied. Kothandaraman et al. (1975) examined the optically detected magnetic resonance spectra of the lowest triplet state of 1-iodonaphthalene, providing valuable information on its excited-state dynamics (Kothandaraman, Pratt, & Tinti, 1975). Additionally, Montero et al. (2010) conducted a study on the femtosecond time-resolved photophysics and photodissociation dynamics of 1-iodonaphthalene, contributing to a deeper understanding of its ultrafast relaxation processes (Montero, Conde, Longarte, Castaño, Corrales, de Nalda, & Bañares, 2010).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of 1-bromo-2-iodonaphthalene have been performed to understand its molecular characteristics. Singh et al. (1978) conducted a study on the vibrational spectra and assignments of 1-halonaphthalenes, including 1-bromo-2-iodonaphthalene, providing detailed insight into its molecular vibrations (Singh, Bhatti, & Singh, 1978).

Polarographic Behavior

The polarographic behavior of 1-bromo-2-iodonaphthalene has been investigated, as seen in the work of Ramanathan and Subrahmanya (1958), who studied the polarographic behavior of 2-iodonaphthalene in various solvents. This research adds to the understanding of the electrochemical properties of such compounds (Ramanathan & Subrahmanya, 1958).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Ambeed, Inc . Additionally, explore related peer-reviewed papers and technical documents for deeper insights .


References

  • Ambeed, Inc. - 1-Bromo-2-iodonaphthalene MSDS
  • Sigma-Aldrich - 1-Bromo-2-iodonaphthalene
  • Sigma-Aldrich - 1-Iodonaphthalene
  • ChemSpider - 2-Bromo-1-iodonaphthalene

properties

IUPAC Name

1-bromo-2-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMJPYBBRSXJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292414
Record name 1-bromo-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodonaphthalene

CAS RN

90948-03-1
Record name NSC82369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ER Ward, BD Pearson - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
2: 3-6: 7-Dibenzodiphenylene has been synthesised by the pyrolysis of 5: 6: 7: 8: 5’: 6’: 7 ‘: 8’-octahydro-2: 2’-dinaphthyl-3: 3’4odonium iodide and is accompanied by two other products …
Number of citations: 16 pubs.rsc.org
GW Gribble, CS LeHoullier, MP Sibi… - The Journal of Organic …, 1985 - ACS Publications
… To a magnetically stirred solution of 7c (5.25 g, 22.2 mmol) and 1-bromo-2-iodonaphthalene (lib) (7.40 g, 22.2 mmol) in dry THF (75 mL) under N2 at -78 C were …
Number of citations: 37 pubs.acs.org
F Cottet, E Castagnetti, M Schlosser - Synthesis, 2005 - thieme-connect.com
… 2-Amino-1-bromonaphthalene, directly accessible from the commercial methyl 2-naphthyl ketone, [37] was transformed into 1-bromo-2-iodonaphthalene [38] and the latter by reaction …
Number of citations: 20 www.thieme-connect.com
J Gao, J Zhu, L Chen, Y Shao, J Zhu, Y Huang… - Tetrahedron …, 2014 - Elsevier
… Pentacyclic benzimidazo[2,1-b]benzothiazole 3k was selectively assembled in an excellent yield from 1-bromo-2-iodonaphthalene 1p (entry 16). A low yield was isolated when …
Number of citations: 29 www.sciencedirect.com
MT Baumgartner, LB Jiménez, AB Pierini… - Journal of the Chemical …, 2002 - pubs.rsc.org
… 1-Bromo-2-iodonaphthalene was prepared by reaction of potassium iodide with 2-bromonaphthalene-l-diazonium salt as described elsewhere. Acetone and acetophenone were …
Number of citations: 28 pubs.rsc.org
CS LeHoullier - 1982 - search.proquest.com
We have employed Diels-Alder aryne cycloaddition/bridge extrusion schemes in new synthetic routes toward a variety of polycyclic aromatic hydrocarbons. Generation of 1, 2-…
Number of citations: 2 search.proquest.com
O Palata - 2013 - dspace.cuni.cz
… was transformed into 1-bromo-2-iodonaphthalene 110 by the … it by Sonogashira reaction of 1-bromo-2-iodonaphthalene 105, … coupling of 1-bromo2-iodonaphthalene 110 and (trimethyl)…
Number of citations: 0 dspace.cuni.cz
SA Dandekar - 1992 - vtechworks.lib.vt.edu
… The yield of the analogous product, 51, formed from 48 and 1-bromo-2-iodonaphthalene (50) was 24% (eq 14), while the reaction of 1,2-ethanedithiolate (52) with o- diiodobenzene (…
Number of citations: 2 vtechworks.lib.vt.edu
T Ikawa, Y Yamamoto, A Heguri… - Journal of the …, 2021 - ACS Publications
In recent years, London dispersion interactions, which are the attractive component of the van der Waals potential, have been found to play an important role in controlling the regio- and/…
Number of citations: 17 pubs.acs.org
S Kawai, K Takahashi, S Ito, R Pawlak, T Meier… - ACS …, 2017 - ACS Publications
According to Hückel theory, an anti-aromatic molecule possessing (4n)π-electrons becomes unstable. Although the stabilization has been demonstrated by radialene-type structures…
Number of citations: 60 pubs.acs.org

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